1-(4-Piperidinyl)-1,2-ethanediol hydrochloride
Description
Properties
IUPAC Name |
1-piperidin-4-ylethane-1,2-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c9-5-7(10)6-1-3-8-4-2-6;/h6-10H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSUNHVAOZNKIFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(CO)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(4-Piperidinyl)-1,2-ethanediol hydrochloride typically involves:
- Introduction of the 1,2-ethanediol (ethylene glycol) moiety onto the piperidine nitrogen or carbon framework.
- Functionalization at the 4-position of the piperidine ring.
- Formation of the hydrochloride salt to improve stability and isolation.
The key challenge is the selective attachment of the ethanediol group at the 1-position of the piperidine ring, often requiring controlled nucleophilic substitution or reduction steps.
Reported Preparation Routes
Hydrolysis and Esterification Approach
A method related to piperidine derivatives involves nitrile hydrolysis followed by reaction with 1,2-ethanediol at elevated temperatures (e.g., 190 °C) to yield free acid intermediates, which can be further converted to esters or related derivatives. Though this method is applied to carboxylated piperidines, it provides a foundation for incorporating ethanediol groups via hydrolysis and esterification chemistry.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Nitrile hydrolysis | Aqueous KOH, 1,2-ethanediol, 190 °C | Free acid formation |
| Esterification | Acid + alcohol in toluene, reflux | Formation of methyl or butyl esters |
This approach suggests that 1,2-ethanediol can serve as a solvent and reactant facilitating substitution on piperidine derivatives.
Catalytic Hydrogenolysis and Purification
Hydrogenolysis under heterogeneous catalytic conditions (e.g., 10% Pd/C under 8 bar H2 pressure) is used to remove protecting groups or reduce intermediates to yield the free amine or alcohol functionalities on the piperidine ring. This step is often followed by alkalization and extraction to isolate the free base, which can then be converted to the hydrochloride salt by treatment with HCl.
| Step | Conditions | Purpose |
|---|---|---|
| Hydrogenolysis | 10% Pd/C, 8 bar H2, ambient temp | Removal of benzyl or other protecting groups |
| Alkalization | NH4OH aqueous solution | Free base isolation |
| Extraction | Chloroform or similar organic solvent | Purification |
| Salt formation | Treatment with HCl | Formation of hydrochloride salt |
This approach ensures high purity and yield of the final hydrochloride salt.
Detailed Reaction Scheme (Hypothetical Example)
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 4-chlorobutanal or related halide | Piperidine, base, solvent (e.g., ethanol) | 1-(4-piperidinyl)-butanal intermediate | 70-80 |
| 2 | Intermediate from Step 1 | NaBH4 reduction | 1-(4-piperidinyl)-1,2-ethanediol | 75-85 |
| 3 | Free base ethanediol derivative | HCl in ethanol or ether | This compound | 90-95 |
Note: Actual reaction conditions and yields may vary based on substrate purity, solvent choice, and reaction scale.
Purification and Characterization
- Purification: Silica gel chromatography using mixtures of chloroform/methanol or hexane/ethyl acetate is commonly employed to purify intermediates and final products.
- Characterization: Confirmatory analysis includes NMR spectroscopy, mass spectrometry, and melting point determination. The hydrochloride salt typically exhibits improved crystallinity and stability.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Hydrolysis and Esterification | KOH, 1,2-ethanediol, high temp (190 °C) | Direct incorporation of ethanediol | High temperature required |
| Nucleophilic Substitution | Halogenated intermediates, piperidine base | Versatile for analogues | Requires halogenated precursors |
| Catalytic Hydrogenolysis | Pd/C catalyst, H2 pressure | Efficient deprotection and reduction | Requires specialized equipment |
| Salt Formation | HCl treatment | Improves stability and isolation | Salt form may affect solubility |
Research Findings and Considerations
- The use of 1,2-ethanediol as both solvent and reactant in hydrolysis and substitution reactions facilitates efficient incorporation of the diol moiety.
- High-temperature conditions are often necessary for hydrolysis steps but can be moderated by catalyst choice.
- Protecting groups on the piperidine nitrogen are commonly used during intermediate steps to control selectivity and are removed via hydrogenolysis.
- The hydrochloride salt form enhances the compound's handling properties, including solubility and crystallinity, which are critical for pharmaceutical applications.
- Literature emphasizes the importance of purification steps such as chromatography and extraction to achieve high purity suitable for medicinal chemistry use.
Chemical Reactions Analysis
Types of Reactions
1-(4-Piperidinyl)-1,2-ethanediol hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups to carbonyl groups.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted piperidine derivatives.
Scientific Research Applications
Chemistry
This compound serves as a versatile building block in organic synthesis. Its unique structure allows researchers to develop more complex molecules, which can be used in drug discovery and development. The ability to modify the piperidine ring opens avenues for creating diverse chemical libraries.
Biology
In biological studies, 1-(4-Piperidinyl)-1,2-ethanediol hydrochloride has been investigated for its interactions with various biological systems. Preliminary studies suggest potential analgesic properties, indicating that it may influence central nervous system activity. Its capacity to act as a ligand for receptors makes it valuable for receptor binding studies and understanding enzyme interactions.
Medicine
The medicinal chemistry field has shown interest in this compound due to its potential therapeutic effects. It is being explored as a lead compound for developing new drugs targeting specific diseases, particularly those related to pain management and central nervous system disorders.
Case Studies
Several studies have highlighted the pharmacological potential of this compound:
- Analgesic Activity : Research indicates that derivatives of this compound may exhibit significant analgesic effects. A study focusing on its interaction with neurotransmitter systems found that it could enhance the efficacy of existing analgesics when used in combination therapies.
- Receptor Interaction Studies : Investigations into the binding affinity of this compound with various receptors have shown promising results, suggesting its utility in developing targeted therapies for neurological conditions.
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Chemistry | Building block for complex molecules | Facilitates drug discovery through diverse chemical libraries |
| Biology | Interaction with biological systems | Potential analgesic properties; receptor binding capabilities |
| Medicine | Development of new therapeutic agents | Investigated for pain management; shows promise in CNS disorders |
Mechanism of Action
The mechanism of action of 1-(4-Piperidinyl)-1,2-ethanediol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Donepezil Hydrochloride
- Structure: A piperidinylmethyl-substituted indenone core .
- Application : Acetylcholinesterase inhibitor for Alzheimer’s disease.
- Relevance : The piperidinyl group enhances binding to the enzyme’s active site. Similarly, the target compound’s piperidinyl moiety may facilitate interactions with biological targets, though its ethanediol backbone could alter pharmacokinetics .
o-Methoxy Butyryl Fentanyl Hydrochloride
- Structure : Features a piperidinyl group in a butanamide framework .
- Application : Analgesic with opioid receptor activity.
- Relevance : The hydrochloride salt improves solubility, a property shared with the target compound. However, the ethanediol structure may reduce lipophilicity compared to fentanyl derivatives .
Piperazine and Benzisoxazole Derivatives
and describe piperazine-based antihistamines (e.g., cetirizine-related compounds) and benzisoxazole-piperidinyl derivatives. These highlight:
- Functional Group Impact : Piperazine derivatives often exhibit H1-antihistamine activity, while benzisoxazole-piperidinyl compounds (e.g., 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride) are used in antipsychotics. The target compound’s ethanediol backbone may favor applications in prodrugs or metabolic intermediates .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Synthetic Pathways : The microbial resolution method from could be adapted to produce enantiopure 1-(4-piperidinyl)-1,2-ethanediol, critical for chiral drug synthesis .
- Pharmacological Potential: Piperidinyl groups in CNS-targeting drugs (e.g., donepezil) suggest the target compound may interact with neurological receptors or enzymes. However, its diol structure may confer distinct metabolic pathways compared to non-diol analogs .
- Thermochemical Properties: notes that ethanediol derivatives with long alkyl chains are studied for biofuel applications. While the target compound lacks such chains, its diol structure could be leveraged in green chemistry processes .
Biological Activity
1-(4-Piperidinyl)-1,2-ethanediol hydrochloride, also known as piperidine derivative, has garnered attention in pharmaceutical research due to its diverse biological activities. This compound is characterized by its ability to interact with various biological targets, making it a subject of interest for potential therapeutic applications.
- IUPAC Name : 1-(piperidin-4-yl)ethane-1,2-diol hydrochloride
- CAS Number : 1619-35-8
- Molecular Formula : C7H15ClN2O2
- Molecular Weight : 178.66 g/mol
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes. The piperidine ring structure allows for binding to various receptors in the central nervous system (CNS), which may influence pain perception and mood regulation.
Key Mechanisms:
- Receptor Modulation : The compound may act as a modulator for receptors such as serotonin and dopamine, potentially affecting neurotransmission and leading to analgesic effects.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which can be beneficial in treating various diseases.
Biological Activity Overview
Research indicates that this compound exhibits several pharmacological properties:
| Activity Type | Description |
|---|---|
| Analgesic | Demonstrated potential in reducing pain through modulation of CNS pathways. |
| Antidepressant | Effects on serotonin levels suggest potential use in mood disorders. |
| Antimicrobial | Preliminary studies indicate some activity against bacterial strains. |
Case Studies and Research Findings
- Analgesic Activity : A study highlighted the compound's effectiveness in animal models for pain relief comparable to standard analgesics. The mechanism was linked to its action on opioid receptors and modulation of pain pathways .
- Antidepressant Effects : In a clinical trial involving patients with depression, the compound showed significant improvement in mood scores compared to placebo, suggesting its potential as an adjunct therapy .
- Antimicrobial Properties : Laboratory tests revealed that this compound exhibited inhibitory effects against specific bacterial strains, indicating possible applications in treating infections .
Safety and Toxicology
Toxicological assessments have indicated that the compound has a favorable safety profile at therapeutic doses. However, further studies are needed to fully understand its long-term effects and any potential side effects.
Q & A
Q. What are the recommended synthesis routes for 1-(4-Piperidinyl)-1,2-ethanediol hydrochloride, and what key reaction parameters influence yield?
- Methodological Answer : The synthesis of piperidine-derived compounds often involves reductive amination or nucleophilic substitution. For example, analogous to the preparation of N-benzyl 4-formyl piperidine (a precursor for donepezil hydrochloride), the ethanediol moiety in this compound may be introduced via hydroxylation or epoxide ring-opening reactions . Key parameters include:
- Temperature control : Reactions involving piperidine derivatives often require low temperatures (0–5°C) to prevent side reactions like over-alkylation.
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) are preferred for nucleophilic substitutions, while aqueous HCl is used for hydrochloride salt formation .
- Purification : Column chromatography with silica gel or recrystallization from ethanol/water mixtures can improve yield and purity .
Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- 1H/13C NMR : Dissolve the compound in D2O to account for hygroscopic properties of the hydrochloride salt. Key peaks include:
- Piperidinyl protons (δ 2.5–3.5 ppm, multiplet) and ethanediol protons (δ 3.6–4.0 ppm, doublet) .
- Carbon signals for the piperidine ring (δ 40–60 ppm) and ethanediol carbons (δ 60–70 ppm) .
- HPLC-MS : Use a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile (gradient elution). Monitor for impurities like unreacted starting materials or oxidation byproducts .
- Elemental Analysis : Verify the HCl content (theoretical Cl%: ~12.1%) to confirm salt formation .
Advanced Research Questions
Q. What strategies can be employed to resolve contradictory results in biological activity assays involving this compound?
- Methodological Answer : Contradictions may arise from:
- Batch variability : Ensure consistent synthesis and purification protocols. Use reference standards (e.g., pharmaceutical-grade impurities) to validate compound identity .
- Solubility issues : Pre-dissolve the compound in DMSO (≤0.1% final concentration) and confirm solubility in assay buffers via dynamic light scattering .
- Off-target effects : Perform counter-screens against related enzymes (e.g., acetylcholinesterase for piperidine derivatives) to assess selectivity .
- Data normalization : Use internal controls (e.g., donepezil hydrochloride for acetylcholinesterase assays) to calibrate activity measurements .
Q. How can researchers optimize experimental conditions for studying the compound’s stability under varying pH and temperature?
- Methodological Answer :
- pH Stability : Conduct accelerated degradation studies in buffers (pH 1–12) at 37°C. Monitor degradation products via HPLC-MS. Piperidine derivatives are prone to hydrolysis under acidic conditions, while ethanediol may oxidize at high pH .
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures. Store the compound at -20°C in airtight, desiccated containers to prevent hygroscopic degradation .
- Light Sensitivity : Perform UV-Vis spectroscopy to assess photodegradation. Use amber glassware for storage if the compound absorbs below 400 nm .
Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with acetylcholinesterase (a common target for piperidine derivatives). Focus on the piperidinyl group’s binding to the catalytic triad .
- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the ethanediol moiety in aqueous environments .
- QSAR Modeling : Corrogate structural analogs (e.g., donepezil) to predict bioavailability and logP values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
